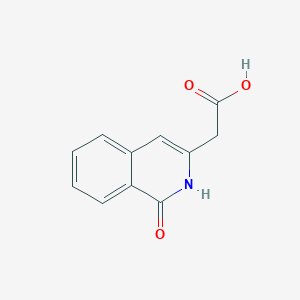

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid

Description

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It belongs to the class of isoquinoline derivatives and has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Properties

IUPAC Name |

2-(1-oxo-2H-isoquinolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFIXVKLRFTKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Rh(III)-catalyzed [4+2] annulation between aryl hydroxamates and internal acetylenes represents a robust method for constructing the 1,2-dihydroisoquinolin-1-one scaffold. As demonstrated by Liang et al., this approach utilizes [Cp*RhCl2]2 as a catalyst with cesium acetate (CsOAc) as a base in methanol or 2,2,2-trifluoroethanol (TFE). Key steps include:

- Substrate Activation : The aryl hydroxamate undergoes N–O bond cleavage to form a rhodacyclic intermediate.

- Alkyne Insertion : The acetylene inserts into the Rh–C bond, followed by reductive elimination to yield the dihydroisoquinolinone product.

Optimization Table

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | [Cp*RhCl2]2 (5) | CsOAc (2) | MeOH | 70 |

| 2 | [Cp*RhCl2]2 (3) | CsOAc (1) | TFE | 84 |

| 8 | [Cp*RhCl2]2 (3) | CsOAc (1) | MeOH | 68 |

TFE enhanced yields due to improved solubility of intermediates, while reducing catalyst loading to 3 mol% maintained efficiency.

Castagnoli–Cushman Reaction for Dihydroisoquinolinone Synthesis

Reaction Design and Scope

The Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and imines provides access to 3,4-dihydroisoquinolin-1(2H)-ones. While this method primarily targets 3,4-dihydro derivatives, modifications enable access to 1,2-dihydro analogs. Key features include:

- Diastereoselectivity : High stereocontrol at C2 and C3 positions.

- Functional Group Tolerance : Compatible with electron-withdrawing/donating substituents on the imine component.

Adapting CCR for Acetic Acid Derivatives

To introduce the acetic acid group, homophthalic anhydride derivatives bearing pre-installed acetic acid chains are required. For instance, substituting homophthalic anhydride with 2-(carboxymethyl)benzoic acid anhydride could directly yield 2-(1-oxo-1,2-dihydroisoquinolin-3-yl)acetic acid after cyclization. However, this route remains hypothetical and requires empirical validation.

Post-Synthetic Modifications of Isoquinoline Intermediates

Aromatization and Functional Group Interconversion

Isoquinolinones synthesized via Rh catalysis can undergo further transformations:

Deprotection and Hydrolysis

Critical steps for generating the acetic acid functionality include:

- Ester Saponification : As shown for compound 3a , hydrolysis with KOH/MeOH-H2O (1:1) cleaves methyl esters to carboxylic acids.

- Boc Deprotection : Trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) groups from amino esters, as demonstrated for 3q →9 .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid serves as a building block in organic synthesis. It is used in:

- The preparation of complex organic molecules.

- Reagent roles in various chemical reactions, including oxidation and reduction processes.

Biology

Research indicates potential biological activities , including:

- Enzyme Inhibition : Studies have shown that compounds related to this structure can inhibit leucine aminopeptidase, suggesting a role in metabolic regulation and potential therapeutic applications .

- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, indicating that derivatives may be explored for cancer treatment .

Medicine

The compound has been investigated for its therapeutic properties , particularly in neurodegenerative diseases:

- Dopamine Receptor Modulation : It has been identified as a positive allosteric modulator of dopamine receptors, showing promise for treating conditions like Parkinson's disease and schizophrenia .

- Cognitive Impairment Treatment : Potential applications include alleviating symptoms associated with cognitive decline in neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid include:

Uniqueness

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Biological Activity

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is a compound characterized by its unique isoquinoline structure, which imparts various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Information

- Molecular Formula : CHNO

- SMILES : C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O

- InChI : InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14)

The biological activity of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate the activity of enzymes and receptors involved in various biological pathways. The compound's ability to disrupt biological membranes has been noted in some studies, indicating a potential mechanism for its antimicrobial properties .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown superior activity against the phytopathogen Pythium recalcitrans, with an effective concentration (EC50) significantly lower than that of established antifungal agents .

Antitumor Properties

Research indicates that isoquinoline derivatives exhibit antitumor activity by targeting the G1 phase of the cell cycle. Compounds similar to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid have been shown to induce cell cycle arrest and increase apoptosis in cancer cell lines . These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.

Study on Antifungal Activity

A study evaluating various isoquinoline derivatives found that 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid exhibited promising antifungal properties against several strains of fungi. The mode of action was linked to membrane disruption and interference with fungal metabolism .

Research on Antitumor Effects

Another significant study investigated the effects of isoquinoline derivatives on glioblastoma cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo. The study concluded that the structural characteristics of isoquinolines are crucial for their biological activity against tumors .

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| Antifungal | Pythium recalcitrans | 14 | Membrane disruption |

| Antitumor | Glioblastoma cells | Not specified | Induction of apoptosis; cell cycle arrest |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid?

Answer:

The synthesis typically involves cyclocondensation reactions. For example, analogous compounds like 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid are synthesized via cyclization of substituted precursors under acidic or thermal conditions . Key steps include:

- Reagent selection : Use acetic acid derivatives (e.g., glyoxylic acid) as carboxyl sources, paired with aromatic amines or thiols for heterocycle formation .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC with UV detection .

- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of isoquinoline precursors to acetic acid derivatives) and reaction time (typically 6–12 hours at reflux) .

Basic: How can the compound’s structure be validated using crystallographic and spectroscopic techniques?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. Use SHELXL for refinement, focusing on bond angles (e.g., C–C–S ≈ 126.75° in benzothiazole analogs) and hydrogen-bonding networks . Validate with R-factors (<5% for high-resolution data) .

- Spectroscopy :

- Cross-validation : Compare experimental XRD torsion angles (e.g., N1–C8–C9 ≈ 112.86°) with DFT-calculated values to detect discrepancies .

Advanced: How can researchers resolve contradictions between hydrogen-bonding patterns observed in XRD and computational models?

Answer:

Discrepancies often arise from crystal packing effects vs. gas-phase simulations. To address this:

- Experimental : Refine XRD data with SHELXPRO, focusing on hydrogen-bond geometry (e.g., D–H···A distances <2.5 Å and angles >120°) . Use high-resolution data (≤0.8 Å) for accuracy .

- Computational : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model isolated molecules. Compare with solid-state XRD data to identify packing-induced distortions .

- Statistical analysis : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H contacts >50% in related compounds) .

Advanced: What computational strategies predict the compound’s reactivity in biological or catalytic systems?

Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, HOMO energies near −6.5 eV suggest nucleophilic attack susceptibility .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate binding poses with MD simulations (≥100 ns) .

- Reactivity descriptors : Compute Fukui indices to identify reactive sites (e.g., carbonyl carbons in isoquinoline derivatives) .

Basic: What experimental protocols are used to evaluate the compound’s biological activity?

Answer:

- Antimicrobial assays : Perform broth microdilution (MIC testing) against Gram-positive/negative strains. Use positive controls (e.g., ampicillin) and solvent blanks .

- Enzyme inhibition : Conduct kinetic assays (e.g., UV-Vis monitoring at 340 nm for dehydrogenases) with varying substrate concentrations (0.1–10 mM) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293), reporting IC50 values with ±5% error margins .

Advanced: How can researchers optimize crystallization conditions for challenging derivatives of this compound?

Answer:

- Screening : Use combinatorial crystallization kits (e.g., Hampton Research) with 96 solvent conditions. Prioritize low-polarity solvents (e.g., dichloromethane/hexane) for aromatic systems .

- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen-bond networks .

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to grow large, defect-free crystals .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- pH stability : Incubate solutions (1 mM) in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis at λ_max (e.g., 270 nm for isoquinoline derivatives) over 48 hours .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (Td >200°C for similar acetic acid derivatives) .

- Light sensitivity : Expose solid samples to UV light (254 nm) and track color/purity changes via HPLC .

Advanced: What strategies mitigate spectral interference in NMR analysis of complex mixtures containing this compound?

Answer:

- Pulse sequences : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates carbonyl carbons (δ 170–180 ppm) with adjacent protons .

- Solvent suppression : Apply WATERGATE or presaturation to minimize acetic acid/water signals in DMSO-d6 .

- Dynamic NMR : Raise temperature (50–80°C) to average conformational exchange broadening in flexible side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.